molecular formula C16H17F3N2O2 B7437367 N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide

N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide

カタログ番号 B7437367
分子量: 326.31 g/mol
InChIキー: RVWZFYNUPAIUDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide, also known as TROX-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TROX-1 is a highly selective and potent inhibitor of the calcium-release-activated calcium (CRAC) channels, which are essential for the activation of immune cells.

作用機序

N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a highly selective and potent inhibitor of the CRAC channels, which are essential for the activation of immune cells. CRAC channels are activated by the depletion of calcium stores in the endoplasmic reticulum (ER) of immune cells, which results in the influx of calcium ions from the extracellular environment. The influx of calcium ions through CRAC channels is essential for the activation and proliferation of immune cells. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide inhibits the activation of CRAC channels by binding to the Orai1 protein, which is a critical component of the CRAC channels (5). Binding of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide to the Orai1 protein prevents the influx of calcium ions into the immune cells, which results in the suppression of immune cell activation and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide have been extensively studied in vitro and in vivo. In vitro studies have shown that N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide inhibits the activation and proliferation of T cells, B cells, and mast cells, which play a critical role in the pathogenesis of autoimmune diseases and allergic diseases (6,7). In addition, N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been shown to inhibit the growth and metastasis of cancer cells by suppressing the activation of immune cells (4). In vivo studies have shown that N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide suppresses the development of autoimmune diseases and allergic diseases in animal models (8,9). N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models (4).

実験室実験の利点と制限

N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has several advantages for lab experiments. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a highly selective and potent inhibitor of the CRAC channels, which makes it an ideal tool for studying the role of CRAC channels in immune cell activation and proliferation. In addition, N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, which makes it a valuable tool for drug discovery and development. However, there are also some limitations for lab experiments with N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a small molecule inhibitor, which means that it may have off-target effects on other proteins in the cell. In addition, N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is not suitable for studying the role of other calcium channels in immune cell activation and proliferation.

将来の方向性

There are several future directions for research on N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide. One direction is to investigate the therapeutic potential of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide in various autoimmune diseases and allergic diseases. Another direction is to investigate the potential of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide as a cancer therapy. In addition, future research could focus on developing more potent and selective inhibitors of the CRAC channels, which could lead to the development of more effective therapies for various diseases.
In conclusion, N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a highly selective and potent inhibitor of the CRAC channels, which has been extensively studied for its potential therapeutic applications in various diseases. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide inhibits the activation and proliferation of immune cells by suppressing the influx of calcium ions through the CRAC channels. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has several advantages for lab experiments, but also has some limitations. Future research on N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide could lead to the development of more effective therapies for various diseases.
References:
1. S. Hothi, et al., J. Med. Chem. 51, 1542–1551 (2008).
2. F. Li, et al., J. Immunol. 185, 4755–4763 (2010).
3. J. P. Yuan, et al., J. Allergy Clin. Immunol. 129, 1393–1402.e11 (2012).
4. S. J. Kummerow, et al., Cancer Res. 76, 2876–2887 (2016).
5. D. G. McCarl, et al., Nat. Immunol. 11, 641–647 (2010).
6. M. Matsumoto, et al., J. Immunol. 189, 4323–4333 (2012).
7. S. J. Kummerow, et al., J. Allergy Clin. Immunol. 139, 1396–1409.e11 (2017).
8. M. Matsumoto, et al., J. Immunol. 193, 3629–3638 (2014).
9. M. Matsumoto, et al., J. Allergy Clin. Immunol. 137, 957–960.e1 (2016).

合成法

The synthesis of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been described in detail in the literature (1). In brief, the synthesis involves the reaction of 2,4-dimethylbenzylamine with 4-trifluoromethyl-1,3-oxazole-5-carboxylic acid in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then treated with N,N-diisopropylethylamine (DIPEA) and 1,3-dibromo-2-propanol to form N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide.

科学的研究の応用

N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune diseases, allergic diseases, and cancer. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been shown to be a highly selective and potent inhibitor of the CRAC channels, which are essential for the activation of immune cells. Inhibition of CRAC channels by N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been shown to suppress the activation and proliferation of T cells, which play a critical role in the pathogenesis of autoimmune diseases and allergic diseases (2,3). In addition, N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been shown to inhibit the growth and metastasis of cancer cells by suppressing the activation of immune cells (4).

特性

IUPAC Name

N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2/c1-10-5-6-12(11(2)8-10)4-3-7-20-15(22)13-14(16(17,18)19)21-9-23-13/h5-6,8-9H,3-4,7H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWZFYNUPAIUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCCNC(=O)C2=C(N=CO2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。